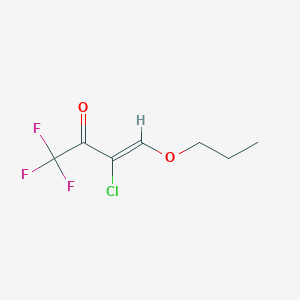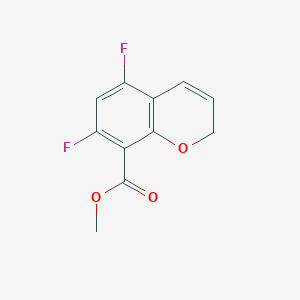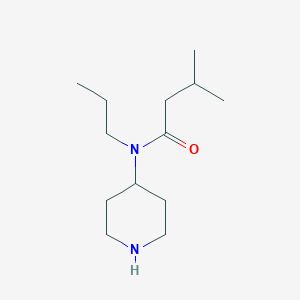
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the thiophene ring, along with an ethanamine group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine typically involves the bromination of 2-methylthiophene followed by amination. The process can be summarized as follows:
Bromination: 2-Methylthiophene is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then reacted with ethanamine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-methylthiophen-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoro-2-methylthiophen-3-yl)ethan-1-amine: Contains a fluorine atom at the 5-position.
1-(5-Iodo-2-methylthiophen-3-yl)ethan-1-amine: Features an iodine atom at the 5-position.
Uniqueness: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions
Eigenschaften
Molekularformel |
C7H10BrNS |
|---|---|
Molekulargewicht |
220.13 g/mol |
IUPAC-Name |
1-(5-bromo-2-methylthiophen-3-yl)ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-4(9)6-3-7(8)10-5(6)2/h3-4H,9H2,1-2H3 |
InChI-Schlüssel |
XWRNXLPBPRDSNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)Br)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)





![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)


![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)


